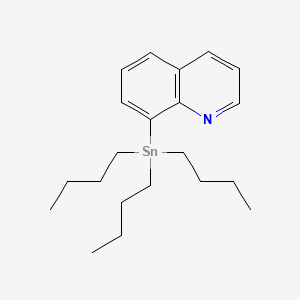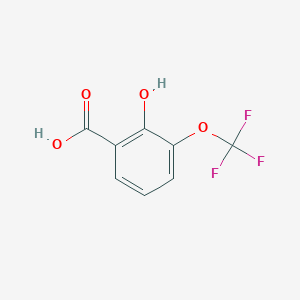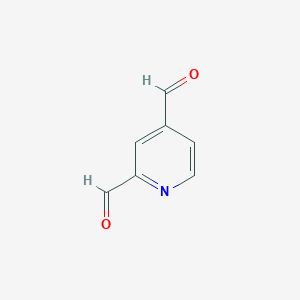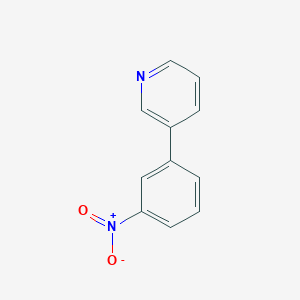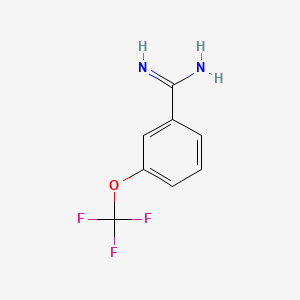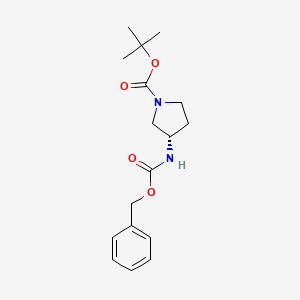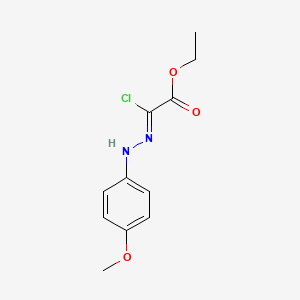
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
概述
描述
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves the following steps:
Preparation of 4-methoxyphenylhydrazine: This is achieved by the reduction of 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Reaction with Ethyl Chloroacetate: The prepared 4-methoxyphenylhydrazine is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at a temperature of around 60-70°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives such as ethyl 2-amino-2-(2-(4-methoxyphenyl)hydrazono)acetate.
Reduction Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazine)acetate.
Oxidation Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxybenzaldehyde)hydrazono)acetate.
科学研究应用
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites.
相似化合物的比较
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. The methoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions and research applications.
属性
CAS 编号 |
27143-07-3 |
|---|---|
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI 键 |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
手性 SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)




